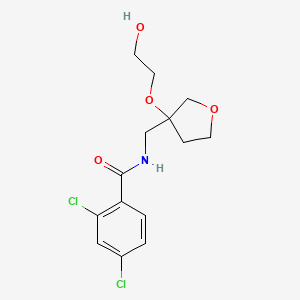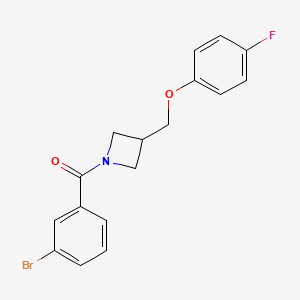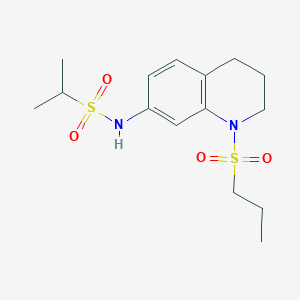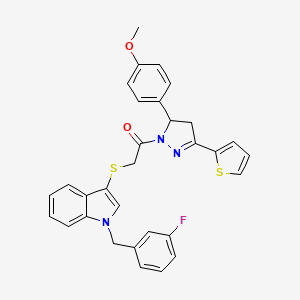![molecular formula C30H26ClN3O3 B2969973 5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime CAS No. 477888-13-4](/img/structure/B2969973.png)
5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime” is a complex organic molecule. It contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime has been involved in various synthetic and characterization studies, highlighting its potential in the development of novel organic compounds. Research by Ablajan and Xiamuxi (2011) demonstrated the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones through a convenient three-component reaction, which sheds light on the synthetic versatility of related compounds (Ablajan & Xiamuxi, 2011). Similarly, Patel and Patel (2012) discussed the reaction of 5-ethyl pyridine-2-ethanol with methane sulphonyl chloride, leading to a series of chalcones and pyrimidines, which provides insights into the reactivity and potential applications of pyridine analogs, including the compound (Patel & Patel, 2012).
Mechanistic Insights
The studies also offer mechanistic insights into the reactions involving similar complex organic structures. The work by Pattison and Wade (1968) on pyridine-2-carbaldehyde oxime's reactions with organo-derivatives highlights the intricate reaction pathways and the formation of crystalline oximates, providing a foundational understanding of the chemical behavior of related compounds (Pattison & Wade, 1968).
Photophysical Properties and ICT Effects
Altinolcek et al. (2021) explored the photophysical properties and intramolecular charge transfer (ICT) effects of D-π-A molecules, where the structure and electronic properties of similar compounds to this compound were analyzed. This research provides a deeper understanding of the electronic and optical behavior of such complex molecules, which could be crucial for their application in materials science and photonic devices (Altinolcek et al., 2021).
Antimycobacterial Activity
The potential biological activity of related compounds was explored by Raju et al. (2010), who synthesized highly functionalized tetrahydro-pyridines and pyridines, evaluating their antimycobacterial agents. This suggests a potential avenue for the application of this compound in medical research, particularly in the development of novel antimicrobial agents (Raju et al., 2010).
Eigenschaften
IUPAC Name |
3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3O3/c31-25-10-6-9-22(15-25)20-37-33-18-24-19-34(14-13-23-17-32-28-12-5-4-11-26(23)28)30(36)27(29(24)35)16-21-7-2-1-3-8-21/h1-12,15,17-19,32,35H,13-14,16,20H2/b33-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJROHUMSSQGEW-DPNNOFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)C=NOCC5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)/C=N/OCC5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)





![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)

![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)
![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)

